molecular formula C12H16O4S2 B1675935 Malotilate CAS No. 59937-28-9

Malotilate

货号: B1675935
CAS 编号: 59937-28-9
分子量: 288.4 g/mol
InChI 键: YPIQVCUJEKAZCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 马洛替酯可以通过几种方法合成。一种常见的方法是将 2-硫代-1,3-二硫代-4,5-二羧酸与甲基碘在回流硝基甲烷中反应形成 2-(甲基硫基)-1,3-二硫代鎓碘。 然后,该中间体在四氢呋喃中用氢化钠与二异丙基丙二酸酯缩合 另一种方法涉及乙炔钠与硫和二硫化碳的环化,形成 1,3-二硫醇-2-硫酮,然后用硫酸二甲酯和高氯酸钠处理,然后再与二异丙基丙二酸酯缩合 .

工业生产方法: 马洛替酯的工业生产涉及类似的合成路线,但在更大规模上进行。 该过程通常包括使用大型反应器进行初始反应和随后的纯化步骤,以分离最终产品 .

化学反应分析

反应类型: 马洛替酯会发生各种化学反应,包括氧化反应、还原反应和取代反应。 已知它能选择性抑制 5-脂氧合酶,该酶在花生四烯酸的代谢中发挥作用 .

常用试剂和条件: 涉及马洛替酯的反应中常用的试剂包括甲基碘、氢化钠、硫酸二甲酯和高氯酸钠。 这些反应通常在硝基甲烷和四氢呋喃等溶剂中,在回流条件下进行 .

主要生成产物: 马洛替酯反应生成的最终产物取决于具体的反应条件。 例如,2-(甲基硫基)-1,3-二硫代鎓碘与二异丙基丙二酸酯的缩合反应会生成马洛替酯 .

科学研究应用

Pharmacological Properties

Malotilate is primarily recognized for its hepatoprotective and anti-fibrotic properties. Its mechanism of action involves modulation of inflammatory pathways and reduction of oxidative stress, making it a candidate for treating various liver conditions.

Hepatoprotective Effects

  • Cirrhosis Treatment : A study involving nine cirrhotic patients demonstrated that this compound significantly increased thrombocyte counts and improved liver function markers such as serum ferritin and cholinesterase levels after a six-month treatment period. The compound was well-tolerated, with minimal adverse effects reported .
  • Primary Biliary Cirrhosis : In a randomized controlled trial with 101 patients, this compound showed immune-modulating effects but did not significantly alter fibrosis progression. Notable biochemical improvements included reductions in alkaline phosphatase and transaminases .

Antioxidant Potential

This compound has been studied for its antioxidant properties, particularly in models of alcoholic liver disease. In a study with Sprague Dawley rats, this compound administration led to decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) and catalase (CAT) levels, indicating its protective role against ethanol-induced hepatic dysfunction .

Muscle Atrophy Prevention

Recent research has explored this compound's potential in treating skeletal muscle atrophy. In an animal model, this compound administration preserved muscle strength and mass while down-regulating atrophy-related genes, highlighting its role as a repurposed therapeutic agent for muscle degeneration .

Summary of Clinical Studies on this compound

Study FocusPopulation SizeDosageKey Findings
Cirrhosis Treatment9 patients200-400 mg t.i.d.Increased thrombocyte count; improved liver markersWell-tolerated; effective in liver function improvement
Primary Biliary Cirrhosis101 patients500 mg t.i.d.Reduced alkaline phosphatase; no effect on fibrosisImmune-modulating but not anti-fibrotic
Antioxidant Effects30 rats25-100 mg/kgDecreased MDA; increased SOD and CAT levelsProtective against ethanol-induced damage
Muscle Atrophy PreventionAnimal modelNot specifiedPreserved muscle strength; down-regulated atrogene expressionPotential repurposing for muscle atrophy

Case Study 1: this compound in Cirrhosis Management

In a clinical trial involving cirrhotic patients, this compound was administered over six months. The study revealed significant improvements in hematological parameters and liver function tests, suggesting that this compound could be an effective adjunct therapy in managing cirrhosis.

Case Study 2: this compound's Role in Muscle Preservation

A series of experiments demonstrated that this compound effectively mitigated the effects of glucocorticoid-induced muscle atrophy in murine models. The treatment not only preserved muscle mass but also enhanced grip strength, indicating its potential use in sarcopenia management.

生物活性

Malotilate, chemically known as diisopropyl 1,3-dithiol-2-ylidene malonate, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects in various medical conditions, particularly in liver diseases and muscle atrophy.

Hepatoprotective Effects

This compound exhibits significant hepatoprotective properties, which have been demonstrated in several studies. One randomized controlled trial involving 101 patients with primary biliary cirrhosis showed that this compound treatment resulted in notable biochemical changes:

  • Alkaline Phosphatase : Decreased by 21%
  • AST : Decreased by 20%
  • ALT : Decreased by 40%
  • IgA : Decreased by 12%
  • IgM : Decreased by 26%

Histological evaluations indicated a reduction in plasma cell and lymphocytic infiltrate and piece-meal necrosis, although no significant effect on liver fibrosis was observed .

A pharmacokinetic study revealed that this compound's first-pass elimination is significantly reduced in cirrhotic patients, leading to higher plasma concentrations compared to healthy individuals. This suggests enhanced bioavailability in patients with liver dysfunction .

Anti-Inflammatory and Immune-Modulating Effects

This compound has demonstrated anti-inflammatory properties. In a double-blind controlled trial, it was found to have an immune-modulating effect without significant anti-fibrotic action. The compound's ability to modulate immune responses may contribute to its therapeutic effects in liver diseases .

Muscle Atrophy Prevention

Recent research has highlighted this compound's role in preventing skeletal muscle atrophy. In murine models, this compound treatment was shown to:

  • Preserve muscle strength (grip strength increased by 35.72%)
  • Increase muscle mass and fiber cross-sectional area (quadriceps +23.72%, soleus +33.3%)
  • Down-regulate atrogene expression (Atrogin-1: -61.58%, Murf-1: -66.06%)

These findings indicate that this compound can counteract the effects of glucocorticoids on muscle atrophy without affecting myogenic differentiation pathways .

Gastroprotective Effects

This compound has also been studied for its gastroprotective effects against indomethacin and ethanol-induced mucosal lesions. It significantly reduced mucosal damage, suggesting potential applications in gastrointestinal protection .

Summary of Research Findings

Study FocusKey Findings
Hepatoprotective EffectsSignificant reduction in liver enzymes (ALT, AST) and immune cell infiltration in liver biopsies
Anti-inflammatory EffectsImmune modulation without anti-fibrotic effects observed in primary biliary cirrhosis patients
Muscle Atrophy PreventionPreservation of muscle strength and mass; down-regulation of atrogene expression
Gastroprotective EffectsReduction of mucosal lesions induced by indomethacin and ethanol

Case Studies

  • Primary Biliary Cirrhosis : In a study involving 101 patients, this compound showed promise as an adjunct therapy, leading to significant biochemical improvements without major side effects .
  • Skeletal Muscle Atrophy : A murine model demonstrated that this compound effectively inhibited muscle atrophy induced by glucocorticoids, highlighting its potential role in treating muscle wasting conditions .

常见问题

Basic Research Questions

Q. What experimental models are recommended for studying Malotilate’s antifibrotic effects in liver cirrhosis?

Methodological Answer: In vivo rat models are widely used to evaluate hepatic collagen accumulation, hydroxyproline levels, and serum markers of fibrosis (e.g., laminin, fibronectin). Researchers should standardize dosing regimens (e.g., 10–100 mg/kg/day) and monitor liver enzyme profiles (ALT, AST) to assess toxicity. Histopathological analysis of liver tissues for fat infiltration, necrosis, and inflammation is critical . For reproducibility, document strain-specific responses and environmental factors (e.g., diet, CCl₄ co-administration) that may influence outcomes .

Q. How can researchers quantify collagen synthesis modulation by this compound in vitro?

Methodological Answer: Use hydroxyproline assays to measure collagen content in cell cultures (e.g., hepatic stellate cells) treated with this compound. Pair this with qPCR to assess collagen gene expression (e.g., COL1A1, COL3A1) and ELISA/Western blotting for protein levels. Ensure consistency by normalizing data to total protein content using the Folin phenol reagent method . Include negative controls (e.g., untreated cells) and validate results across multiple passages to address variability .

Q. What key pharmacological targets should be prioritized when investigating this compound’s mechanism of action?

Methodological Answer: Focus on 5-lipoxygenase (5-LOX), given this compound’s IC₅₀ of 4.7 μM, and its modulation of CYP enzymes (e.g., CYP2E1 suppression, CYP2B1 induction). Use enzyme inhibition assays (e.g., fluorometric or colorimetric 5-LOX activity tests) and hepatic microsomal preparations to quantify isoform-specific effects. Cross-validate findings with siRNA knockdown models to confirm target relevance .

Advanced Research Questions

Q. How can contradictions in reported effects of this compound on CYP enzymes be resolved?

Methodological Answer: Variability in results may arise from differences in species (rat vs. human microsomes), dosing duration, or co-administered toxins (e.g., CCl₄). Apply the PICOT framework to design studies with clearly defined P opulation (e.g., Sprague-Dawley rats), I ntervention (dose range), C omparison (vehicle controls), O utcome (CYP2E1/CYP2B1 activity), and T imeframe (acute vs. chronic exposure). Use LC-MS/MS to quantify enzyme kinetics and ensure statistical power through sample size calculations .

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in fibrosis models?

Methodological Answer: Nonlinear regression models (e.g., sigmoidal dose-response curves) are suitable for IC₅₀ determination. Report absolute numerical data (e.g., hydroxyproline µg/mg tissue) alongside derived metrics (e.g., % inhibition) to enhance transparency. For multivariate outcomes (e.g., collagen + MMP-1 levels), use ANOVA with post-hoc corrections (e.g., Tukey’s test). Avoid overreliance on p-values; instead, report effect sizes and confidence intervals .

Q. How can researchers investigate this compound’s synergistic effects with other antifibrotic agents?

Methodological Answer: Design combinatorial studies using subtherapeutic doses of this compound paired with agents like pirfenidone or silymarin. Assess synergy via the Chou-Talalay method (combination index <1 indicates synergism). Monitor hepatic MMP-1/MMP-3 secretion via zymography and collagen degradation rates. Ensure rigorous controls for pharmacokinetic interactions (e.g., CYP enzyme competition) .

Q. Data Integrity & Reproducibility

Q. How to ensure reproducibility in studies measuring this compound’s impact on hepatic enzymes?

Methodological Answer: Standardize microsomal isolation protocols and pre-treat animals with phenobarbital (for CYP induction studies). Report instrument calibration details (e.g., spectrophotometer wavelength settings) and raw data in supplementary materials. Use reference compounds (e.g., ketoconazole for CYP3A4 inhibition) as positive controls. Adhere to the Beilstein Journal’s guidelines for tabular data presentation, avoiding redundant graphical summaries .

Q. What strategies mitigate bias when interpreting this compound’s anti-metastatic effects in endothelial models?

Methodological Answer: Blind experimenters to treatment groups during data collection (e.g., transwell invasion assays). Use automated image analysis software to quantify cell invasion, reducing subjective interpretation. Validate findings across multiple cell lines (e.g., RLE and C-SST-2) and replicate experiments independently. Disclose potential conflicts (e.g., funding sources) in the acknowledgments section .

Q. Contradiction & Uncertainty Management

Q. How should researchers address discrepancies in this compound’s reported effects on MMP secretion?

Methodological Answer: Contextualize findings by differentiating monolayer vs. multilayer cell culture conditions, as this compound’s MMP-1/MMP-3 induction is observed only in the latter. Perform time-course experiments to identify transient vs. sustained effects. Use proteomic profiling to detect post-translational modifications influencing MMP activity. Discuss limitations in the "Results" section, emphasizing the need for 3D organoid models to bridge in vitro-in vivo gaps .

Q. What criteria determine whether conflicting data on this compound’s CYP modulation invalidate a study?

Methodological Answer: Contradictions do not inherently invalidate findings but highlight contextual dependencies (e.g., species-specific metabolism). Conduct sensitivity analyses to identify critical variables (e.g., diet, genetic polymorphisms). Follow the "Discussion" guidelines from the Beilstein Journal, comparing results with prior studies and proposing mechanistic hypotheses (e.g., redox-state-dependent CYP regulation). Use systematic reviews to synthesize evidence across models .

属性

IUPAC Name

dipropan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIQVCUJEKAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=C1SC=CS1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046463
Record name Malotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59937-28-9
Record name Malotilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59937-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malotilate [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059937289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malotilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALOTILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV59PND975
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。